(2-Methylquinolin-8-yl) 3-methyl-4-nitrobenzoate
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Overview
Description
(2-Methylquinolin-8-yl) 3-methyl-4-nitrobenzoate is a versatile chemical compound widely used in scientific research. Its unique structure offers a myriad of applications, including its role as a catalyst, fluorescence probe, and pharmaceutical intermediate.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylquinolin-8-yl) 3-methyl-4-nitrobenzoate typically involves the esterification of 2-methylquinolin-8-ol with 3-methyl-4-nitrobenzoyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to complete the esterification process .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of microwave-assisted synthesis and solvent-free conditions are also explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
(2-Methylquinolin-8-yl) 3-methyl-4-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis.
Substitution: The methyl group on the quinoline ring can be substituted with other functional groups using electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Acidic or basic hydrolysis.
Substitution: Electrophilic reagents like halogens or nitrating agents.
Major Products Formed
Oxidation: 2-Methylquinolin-8-yl 3-methyl-4-aminobenzoate.
Reduction: 2-Methylquinolin-8-yl 3-methyl-4-carboxybenzoate.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
(2-Methylquinolin-8-yl) 3-methyl-4-nitrobenzoate is widely used in scientific research due to its unique properties:
Mechanism of Action
The mechanism of action of (2-Methylquinolin-8-yl) 3-methyl-4-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The quinoline ring can intercalate with DNA, affecting its replication and transcription processes .
Comparison with Similar Compounds
Similar Compounds
- 2-Methylquinolin-8-yl 3-methyl-4-aminobenzoate
- 2-Methylquinolin-8-yl 3-methyl-4-carboxybenzoate
- 2-Methylquinolin-8-yl 3-methyl-4-hydroxybenzoate
Uniqueness
(2-Methylquinolin-8-yl) 3-methyl-4-nitrobenzoate is unique due to its combination of a quinoline ring and a nitrobenzoate ester, which imparts distinct chemical and biological properties. Its ability to act as a fluorescence probe and its role as a pharmaceutical intermediate make it particularly valuable in research and industry .
Properties
IUPAC Name |
(2-methylquinolin-8-yl) 3-methyl-4-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O4/c1-11-10-14(8-9-15(11)20(22)23)18(21)24-16-5-3-4-13-7-6-12(2)19-17(13)16/h3-10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUTWOAHGUMELHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2OC(=O)C3=CC(=C(C=C3)[N+](=O)[O-])C)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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